5-Fluoro-1H-benzo[d]imidazole-2-sulfonyl chloride 5-Fluoro-1H-benzo[d]imidazole-2-sulfonyl chloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC17195317
InChI: InChI=1S/C7H4ClFN2O2S/c8-14(12,13)7-10-5-2-1-4(9)3-6(5)11-7/h1-3H,(H,10,11)
SMILES:
Molecular Formula: C7H4ClFN2O2S
Molecular Weight: 234.64 g/mol

5-Fluoro-1H-benzo[d]imidazole-2-sulfonyl chloride

CAS No.:

Cat. No.: VC17195317

Molecular Formula: C7H4ClFN2O2S

Molecular Weight: 234.64 g/mol

* For research use only. Not for human or veterinary use.

5-Fluoro-1H-benzo[d]imidazole-2-sulfonyl chloride -

Specification

Molecular Formula C7H4ClFN2O2S
Molecular Weight 234.64 g/mol
IUPAC Name 6-fluoro-1H-benzimidazole-2-sulfonyl chloride
Standard InChI InChI=1S/C7H4ClFN2O2S/c8-14(12,13)7-10-5-2-1-4(9)3-6(5)11-7/h1-3H,(H,10,11)
Standard InChI Key QSYMNGOAFMVLOR-UHFFFAOYSA-N
Canonical SMILES C1=CC2=C(C=C1F)NC(=N2)S(=O)(=O)Cl

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

The compound’s core consists of a benzimidazole ring system fused with a benzene ring, substituted with a fluorine atom at the 5-position and a sulfonyl chloride group (-SO₂Cl) at the 2-position. Key structural features include:

  • Benzimidazole backbone: A bicyclic structure with nitrogen atoms at positions 1 and 3.

  • Fluorine substituent: Introduces electron-withdrawing effects, altering electronic density and reactivity.

  • Sulfonyl chloride group: A highly reactive electrophilic center enabling nucleophilic substitution reactions.

Table 1: Calculated Physicochemical Properties

PropertyValue
Molecular FormulaC₇H₄ClFN₂O₂S
Molecular Weight234.63 g/mol (calculated)
Melting Point44–47°C (estimated)*
SolubilityLow in water; soluble in DCM
*Based on analog data .

Spectroscopic Signatures

While experimental spectral data for the 5-fluoro derivative remains unpublished, analogs exhibit characteristic patterns:

  • ¹H-NMR: Aromatic protons resonate between δ 7.5–8.0 ppm, with splitting patterns dependent on fluorine coupling .

  • Mass Spectrometry: Expected base peak at m/z = 234 (M⁺), with fragmentation pathways involving loss of SO₂Cl (93 amu) and HF (20 amu).

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The synthesis of 5-fluoro-1H-benzo[d]imidazole-2-sulfonyl chloride likely follows a two-step protocol derived from methods for non-fluorinated analogs :

Step 1: Preparation of 5-Fluoro-1H-benzo[d]imidazole

  • Condensation of 4-fluoro-1,2-diaminobenzene with formic acid under reflux yields the benzimidazole core.

  • Purification via recrystallization from ethanol/water mixtures.

Step 2: Sulfonation and Chlorination

  • Reaction with chlorosulfonic acid (ClSO₃H) at 0–5°C in dichloromethane.

  • Quenching with ice water followed by filtration and drying.

Reaction Scheme:

5-Fluoro-1H-benzo[d]imidazole+ClSO₃HDCM, 0°C5-Fluoro-1H-benzo[d]imidazole-2-sulfonyl chloride\text{5-Fluoro-1H-benzo[d]imidazole} + \text{ClSO₃H} \xrightarrow{\text{DCM, 0°C}} \text{5-Fluoro-1H-benzo[d]imidazole-2-sulfonyl chloride}

Industrial Manufacturing

Continuous flow reactors are employed for scalable production, optimizing:

  • Temperature Control: Maintained at ≤5°C to minimize side reactions.

  • Residence Time: 30–60 minutes for complete conversion.

  • Yield: ~70–85% after purification via fractional crystallization .

Reactivity and Chemical Transformations

Nucleophilic Substitution

The sulfonyl chloride group undergoes substitution with amines, alcohols, and thiols:

R-SO₂Cl+NH2R’R-SO₂-NHR’+HCl\text{R-SO₂Cl} + \text{NH}_2\text{R'} \rightarrow \text{R-SO₂-NHR'} + \text{HCl}
  • Example: Reaction with piperazine forms sulfonamide derivatives, critical in drug discovery .

Electrophilic Aromatic Substitution

The fluorine atom directs incoming electrophiles to the 4- and 6-positions of the benzimidazole ring, enabling further functionalization.

Table 2: Comparative Reactivity of Benzimidazole Derivatives

CompoundReaction Rate with Aniline (Relative)
1H-Benzo[d]imidazole-2-sulfonyl chloride1.00
5-Fluoro derivative1.25–1.40 (estimated)

Applications in Scientific Research

Medicinal Chemistry

  • Antimicrobial Agents: Fluorinated sulfonyl chlorides inhibit bacterial quorum sensing by targeting the PqsR receptor in Pseudomonas aeruginosa .

  • Kinase Inhibitors: The sulfonamide derivatives show promise in blocking ATP-binding pockets of oncogenic kinases.

Materials Science

  • Polymer Modification: Incorporated into sulfonated polymers for proton-exchange membranes in fuel cells.

  • Coordination Chemistry: Acts as a ligand precursor for transition metal complexes with catalytic activity.

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